Chloroacetaldehyde Sodium Bisulfite

Description

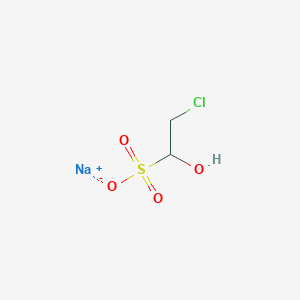

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-chloro-1-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO4S.Na/c3-1-2(4)8(5,6)7;/h2,4H,1H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSIEWVVVRVFJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)S(=O)(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926847 | |

| Record name | Sodium 2-chloro-1-hydroxyethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13064-50-1 | |

| Record name | Sodium 2-chloro-1-hydroxyethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013064501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-chloro-1-hydroxyethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-chloro-1-hydroxyethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Preparation Methodologies of Chloroacetaldehyde Sodium Bisulfite Adducts

Adduct Formation Mechanisms and Reaction Pathways

The formation of chloroacetaldehyde (B151913) sodium bisulfite is a classic example of nucleophilic addition to a carbonyl group, a fundamental reaction in organic chemistry.

Nucleophilic Addition of Bisulfite to Chloroacetaldehyde

The core of the synthesis lies in the nucleophilic attack of the bisulfite ion (HSO₃⁻) on the electrophilic carbonyl carbon of chloroacetaldehyde. The reaction is typically carried out in an aqueous medium where sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) serves as the source of the bisulfite ions.

The mechanism proceeds as follows:

The lone pair of electrons on the sulfur atom of the bisulfite ion acts as the nucleophile, attacking the partially positive carbonyl carbon of chloroacetaldehyde.

This attack leads to the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and a new carbon-sulfur bond is formed. The oxygen atom of the original carbonyl group now carries a negative charge.

A proton transfer then occurs, typically from the bisulfite ion or the solvent (water), to the negatively charged oxygen atom, resulting in the formation of a hydroxyl group.

The final product is sodium 2-chloro-1-hydroxyethanesulfonate, the sodium salt of the α-hydroxy sulfonic acid derivative.

Stereochemical Considerations in Adduct Formation

The nucleophilic addition of the bisulfite ion to the carbonyl carbon of chloroacetaldehyde results in the formation of a new chiral center at the carbon atom that was originally part of the carbonyl group. This carbon atom, now bonded to a hydrogen, a chloromethyl group, a hydroxyl group, and a sulfonate group, is stereogenic.

As the carbonyl group of chloroacetaldehyde is planar, the nucleophilic attack by the bisulfite ion can occur from either face of the molecule with theoretically equal probability. This leads to the formation of a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. In a non-chiral environment, the synthesis will not favor the formation of one enantiomer over the other. However, the use of chiral catalysts or auxiliaries could potentially lead to an enantioselective synthesis, though this is not a common practice for the bulk preparation of this adduct.

Optimized Synthetic Protocols and Reaction Conditions

The efficient synthesis of chloroacetaldehyde sodium bisulfite hinges on the careful control of reaction conditions to maximize yield and purity.

Solvent Systems and Temperature Effects

The reaction is almost exclusively carried out in aqueous solutions. Water serves as an excellent solvent for both sodium bisulfite and, to a sufficient extent, chloroacetaldehyde, facilitating the reaction between the two. The use of a saturated aqueous solution of sodium bisulfite is a common practice to drive the equilibrium towards the formation of the adduct.

Temperature plays a critical role in the synthesis. The reaction is exothermic, and therefore, cooling is generally required to control the reaction rate and prevent potential side reactions or decomposition of the product. A German patent describes a process where an aqueous solution of chloroacetaldehyde is added to a freshly prepared aqueous sodium hydrogen sulfide (B99878) solution at a controlled temperature of 10-12°C. google.com Another protocol suggests maintaining the temperature in the range of 25-30°C. google.com Lower temperatures generally favor the stability of the adduct.

Reagent Stoichiometry and Purity

The stoichiometry of the reactants is a key factor in achieving a high yield of the desired adduct. Typically, a slight excess of sodium bisulfite is used to ensure the complete conversion of the chloroacetaldehyde. This is also beneficial as unreacted chloroacetaldehyde is toxic and volatile, making its removal from the final product crucial.

The purity of the starting materials is also important. The chloroacetaldehyde used should be free from significant impurities that could lead to side reactions. For instance, one preparation method involves adjusting the pH of the initial chloroacetaldehyde solution to 6-7 with a 30% sodium hydroxide (B78521) solution to precipitate and remove certain impurities before the reaction. google.com

A patent describing a similar process for the synthesis of 2,5-dihydroxy-1,4-dithiane from chloroacetaldehyde reported a yield of 51.6% when the reaction was carried out at a pH of 6.6 and a temperature of approximately 10°C. google.com While not the exact same product, this provides an indication of the yields that can be expected under similar conditions.

Table 1: Illustrative Synthesis Parameters for Bisulfite Adducts

| Parameter | Condition | Rationale |

| Solvent | Water | Good solubility for reactants, facilitates ionic reaction. |

| Temperature | 10-30°C | Controls exothermic reaction, minimizes side reactions and decomposition. google.com |

| pH | 6-7 (initial chloroacetaldehyde solution) | Removes certain impurities before adduct formation. google.com |

| Reagents | Chloroacetaldehyde, Sodium Bisulfite | Formation of the desired adduct. |

| Stoichiometry | Slight excess of Sodium Bisulfite | Drives equilibrium towards product, ensures complete conversion of toxic aldehyde. |

Stability and Handling Characteristics of the Adduct

This compound is valued for its stability, which allows for safer handling and storage compared to the free aldehyde. It is a white, crystalline solid.

The adduct's stability is, however, dependent on the conditions. The formation of the bisulfite adduct is a reversible reaction. In the presence of strong acids or bases, the equilibrium can be shifted back towards the starting materials, regenerating the chloroacetaldehyde. This property is often exploited to release the aldehyde in a controlled manner for subsequent reactions.

On exposure to air, sodium bisulfite solutions can gradually oxidize to sodium sulfate (B86663). While the solid adduct is more stable, prolonged exposure to air and moisture should be avoided. For handling, standard laboratory safety precautions should be observed, including the use of personal protective equipment. It should be stored in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents. ku.edu.trfishersci.com In case of fire, poisonous gases such as sodium oxides and sulfur oxides may be produced. nj.gov

Factors Influencing Adduct Stability in Various Media

The stability of the this compound adduct is paramount for its successful application in synthesis. Several factors across different media can influence its integrity.

The reaction to form the adduct is reversible. In aqueous solutions, the stability of the adduct is significantly influenced by pH. Under strongly basic conditions, the reverse reaction is favored, leading to the regeneration of the aldehyde. rochester.edu This principle is often utilized to recover the aldehyde from the purified adduct. rochester.edu

The presence of an organic base in non-aqueous conditions can also liberate the aldehyde from its bisulfite adduct. researchgate.net This highlights the importance of the solvent system and the presence of basic species on the adduct's stability.

For highly non-polar aldehydes, the corresponding bisulfite adduct may exhibit low solubility in both aqueous and organic layers, potentially precipitating out of solution. rochester.edu While chloroacetaldehyde itself is polar, this illustrates the principle that solubility characteristics in the reaction medium can impact the isolation and stability of the adduct.

Strategies for Storage and Bench Stability

Proper storage and handling are crucial for maintaining the quality of this compound. For general bench stability, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated area. echemi.com This minimizes exposure to atmospheric moisture and air, which can affect its stability. Sodium bisulfite itself can gradually oxidize to sodium sulfate upon exposure to air. dep.state.pa.us

To prevent degradation, it is advisable to store the adduct away from incompatible materials, such as strong acids and oxidizing agents. dep.state.pa.usku.edu.tr Contact with acids can liberate sulfur dioxide gas, a toxic and corrosive substance. dep.state.pa.usku.edu.tr

Ideal storage temperatures are typically between 20 and 27 degrees Celsius. ku.edu.tr Storing the material in secondary containers or in a diked area is also a recommended safety measure. dep.state.pa.us For long-term storage, a shelf life of 1460 days has been noted for this compound with a purity of over 95.0%. labsolu.ca

The formation of the bisulfite adduct itself can be considered a strategy for enhancing the stability of the aldehyde, providing a more stable "hold point" in a synthesis compared to the typically less stable free aldehyde. nih.gov

Chemical Reactivity and Mechanistic Studies of Chloroacetaldehyde Sodium Bisulfite Adducts

Reversible Adduct Formation and Dissociation Kinetics

The formation of the chloroacetaldehyde (B151913) sodium bisulfite adduct is an equilibrium process typical of the reaction between aldehydes and bisulfite ions. researchgate.net This reversible nature is fundamental to its utility in chemical synthesis, allowing for the protection and subsequent deprotection of the aldehyde group. researchgate.netnih.gov

The dissociation of the chloroacetaldehyde sodium bisulfite adduct to regenerate the parent aldehyde is most commonly and efficiently achieved by treating the adduct with a base. nih.govrochester.edu This process shifts the equilibrium of the reaction back toward the starting materials. The addition of a strong base, such as sodium hydroxide (B78521), neutralizes the bisulfite ion, driving the regeneration of the free aldehyde. rochester.edu

The general protocol involves dissolving the adduct in an aqueous solution and increasing the pH. rochester.edu The regenerated, and often water-immiscible, chloroacetaldehyde can then be separated from the aqueous layer containing the resulting sulfite (B76179) salts through liquid-liquid extraction. rochester.edu This method is a cornerstone of purification strategies where the bisulfite adduct is used to isolate aldehydes from reaction mixtures. nih.govrochester.edu While effective, the use of strong bases may not be suitable for molecules containing base-sensitive functional groups. colab.ws In such cases, alternative non-aqueous methods, for instance using chlorotrimethylsilane (B32843) in acetonitrile, have been developed to regenerate the aldehyde under milder conditions. sci-hub.se

Table 1: General Conditions for Aldehyde Regeneration from Bisulfite Adducts

| Method | Reagents | Solvent System | Key Principle |

| Standard Basification | Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | Water / Immiscible Organic Solvent | Shifts equilibrium by neutralizing bisulfite. nih.govrochester.edu |

| Nonaqueous Cleavage | Chlorotrimethylsilane (TMS-Cl) | Acetonitrile | Avoids aqueous, strongly basic conditions, preventing side reactions like saponification. sci-hub.se |

The formation of an aldehyde-bisulfite adduct is an exothermic process governed by an equilibrium constant (K) that is dependent on the structure of the aldehyde, pH, and temperature. osti.govresearchgate.net The reaction involves the nucleophilic attack of the sulfur atom of the bisulfite ion on the electrophilic carbonyl carbon of the aldehyde. researchgate.net

Monitoring techniques such as in-situ Fourier Transform IR (FTIR) spectroscopy have been employed to study the equilibrium of the benzaldehyde-sodium bisulfite reaction, allowing for the determination of the equilibrium constant by tracking the concentration profiles of the reactants and the adduct product. researchgate.net

Table 2: Equilibrium Constants for the Formation of Various Aldehyde-Bisulfite Adducts

| Aldehyde | Equilibrium Constant (K) | pH | Reference |

| Formaldehyde | 1.56 x 10⁻⁵ | 5.0 | union.edu |

| Acetaldehyde (B116499) | 6.3 x 10⁻⁵ | 4.7 | union.edu |

| Benzaldehyde (B42025) | 1.06 x 10⁻⁴ | 4.77 | union.edu |

Nucleophilic Substitution Reactions Involving the Adduct

The this compound adduct possesses two primary sites for nucleophilic attack: the carbon atom bearing the hydroxyl and sulfonate groups (the original carbonyl carbon) and the carbon atom of the chloromethyl group.

The α-hydroxysulfonate structure of the adduct allows for reactivity at the carbonyl-derived carbon. While the adduct is stable, the hydroxyl group can potentially be displaced. More significantly, the adduct itself can sometimes be used directly in subsequent reactions. For example, in the synthesis of certain ionizable lipids, fatty aldehyde bisulfite adducts undergo reductive amination directly, showcasing the ability of the adduct to react with nucleophiles like amines at the original carbonyl position. rsc.org This approach eliminates the need for a separate deprotection step, streamlining the synthetic process. rsc.org Furthermore, it has been observed that some enzymes can recognize and act upon the sulfoacetaldehyde (B1196311) bisulfite adduct as a substrate, indicating that this chemical structure is reactive under specific catalytic conditions. nih.gov

The chloromethyl group of the adduct is inherently reactive toward nucleophilic substitution due to the presence of the electronegative chlorine atom. chemcess.com Chloroacetaldehyde itself readily reacts with nucleophiles like amino compounds to displace the chlorine atom. chemcess.com However, when the aldehyde is protected as the bisulfite adduct, this reactivity is retained, though it must compete with potential reactions at the other electrophilic center. To avoid complications with the aldehyde group, reactions involving the chlorine atom are often carried out on the acetal (B89532) form of chloroacetaldehyde. chemcess.com Nevertheless, the activated nature of the chlorine atom suggests that nucleophilic substitution at the chloromethyl moiety of the bisulfite adduct is chemically feasible, potentially allowing for the synthesis of novel functionalized α-hydroxysulfonates. For instance, reaction with sodium mercaptan on chloroacetaldehyde yields mercaptoacetaldehyde, a precursor for various pharmaceuticals and dyes. chemcess.com A similar transformation on the bisulfite adduct could theoretically proceed.

Role as a Masked Aldehyde Equivalent in Organic Transformations

One of the most significant applications of this compound is its function as a "masked" or protected form of chloroacetaldehyde. sci-hub.sechemcess.com Free chloroacetaldehyde is highly reactive and prone to self-condensation and polymerization. chemcess.com Converting it to the stable, crystalline bisulfite adduct allows for easier handling, storage, and purification. colab.ws

This strategy is widely employed in organic synthesis. The adduct can be readily formed by treating a crude reaction mixture containing an aldehyde with sodium bisulfite. nih.gov The resulting solid adduct often crystallizes, allowing for its separation from other organic components by simple filtration. colab.wssci-hub.se This is particularly useful for removing impurities or isolating the desired aldehyde from a complex mixture. sci-hub.se Once purified, the adduct can be stored or used in a subsequent step where the free aldehyde is regenerated under controlled conditions, typically by basification. rochester.edu This protect-purify-deprotect sequence makes the bisulfite adduct an invaluable tool for improving the efficiency and scalability of syntheses involving sensitive or difficult-to-purify aldehydes. rsc.org

Stereoselective and Enantioselective Applications

A significant advancement in the synthetic utility of this compound lies in its application in stereoselective and enantioselective catalysis. The controlled in situ generation of chloroacetaldehyde from its stable bisulfite adduct has been successfully integrated into chiral catalytic systems, enabling the synthesis of complex chiral molecules with high levels of stereocontrol.

A notable example is the use of this compound in chiral N-heterocyclic carbene (NHC)-catalyzed hetero-Diels-Alder reactions. rsc.org In a study by Bode and coworkers, the commercially available and bench-stable this compound was used as a precursor for the dienophile in the reaction with various oxodienes. The reaction, conducted under biphasic conditions with an aqueous solution of potassium carbonate, allowed for the slow release of chloroacetaldehyde, which was then activated by the chiral NHC catalyst.

This protocol proved to be highly effective, affording the corresponding dihydropyranone products in good yields and with high enantioselectivity. The use of the bisulfite adduct was crucial for the success of this transformation, as free chloroacetaldehyde is difficult to handle and purify. This method provides an innovative solution for the enantioselective addition of acetate (B1210297) equivalents. rsc.org

The key features of this stereoselective application are summarized in the table below:

| Entry | Oxodiene | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | Chalcone derivative 1 | 1 | 85 | 95:5 |

| 2 | Chalcone derivative 2 | 1 | 82 | 96:4 |

| 3 | Enone derivative 1 | 5 | 78 | 94:6 |

| 4 | Enone derivative 2 | 5 | 80 | 93:7 |

| Table 1: Enantioselective Hetero-Diels-Alder Reactions using this compound. Data adapted from He, M., Beahm, B. J., & Bode, J. W. (2008). Chiral NHC-Catalyzed Oxodiene Diels–Alder Reactions with α-Chloroaldehyde Bisulfite Salts. Organic Letters, 10(17), 3817–3820. rsc.org |

This work demonstrates that the this compound adduct is not merely a stabilized form of the aldehyde but a versatile reagent that can be seamlessly integrated into modern catalytic enantioselective methodologies. The use of biphasic conditions, where the adduct resides in the aqueous phase and the catalyst and substrate in the organic phase, allows for a controlled inter-phase transport and reaction, which is key to achieving high selectivity. This approach extends the scope of NHC-catalysis and provides a more convenient and operationally simple protocol. rsc.org

Applications in Advanced Organic Synthesis

Asymmetric Catalysis Utilizing α-Chloroaldehyde Bisulfite Salts

The use of chloroacetaldehyde (B151913) sodium bisulfite has been particularly impactful in the realm of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. The in situ generation of α-chloroaldehydes from their bisulfite salts has proven to be a valuable strategy, especially in reactions catalyzed by chiral N-Heterocyclic Carbenes (NHCs).

Chiral NHCs are a powerful class of organocatalysts that can induce high levels of enantioselectivity in a variety of chemical transformations. acs.org The reaction of an NHC with an aldehyde generates key intermediates, such as chiral enolates, which can then participate in stereoselective bond-forming reactions. pnas.orgnih.govacs.org

A significant application of chloroacetaldehyde sodium bisulfite is in chiral NHC-catalyzed hetero-Diels-Alder reactions. nih.gov In this process, the NHC catalyst facilitates the in situ generation of a chiral enolate from the α-chloroaldehyde bisulfite salt. This enolate then acts as a dienophile, reacting with an oxodiene to produce highly functionalized and enantioenriched dihydropyranones. nih.govnih.gov

This methodology is effective for a range of oxodienes, reacting with α-chloroaldehyde bisulfite adducts to yield products with high levels of enantioselectivity. nih.gov The reaction proceeds under biphasic conditions, highlighting the operational simplicity and robustness of using the bisulfite salt. nih.gov A key advantage of this protocol is the use of the commercially available and bench-stable this compound, which circumvents the challenges associated with handling the pure, unstable α-chloroacetaldehyde. nih.gov

Table 1: Chiral NHC-Catalyzed Hetero-Diels-Alder Reaction of this compound

| Entry | Oxodiene | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (E)-1,3-diphenyl-2-buten-1-one | 85 | 95 |

| 2 | (E)-1-phenyl-3-(p-tolyl)-2-buten-1-one | 82 | 96 |

| 3 | (E)-3-(4-methoxyphenyl)-1-phenyl-2-buten-1-one | 88 | 94 |

This table presents representative data from studies on NHC-catalyzed hetero-Diels-Alder reactions. Actual yields and enantioselectivities can vary based on specific reaction conditions and substrates.

A notable feature of the NHC-catalyzed reactions involving α-chloroaldehyde bisulfite salts is their tolerance to aqueous conditions. nih.gov The reactions are typically run in a biphasic system, often with an aqueous solution of a base like potassium carbonate. nih.gov This demonstrates that this class of catalysts can operate effectively in the presence of water, which is a significant advantage in terms of operational simplicity and environmental considerations. The stability of the bisulfite adduct in aqueous media makes it an ideal precursor for the controlled, in situ generation of the reactive aldehyde under the reaction conditions. nih.gov

While α-chloroaldehydes are valuable substrates in reactions that employ existing chiral catalysts, information regarding the direct synthesis of novel chiral auxiliaries or ligands from chloroacetaldehyde or its bisulfite salt is not prominently available in the reviewed literature. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net The development of new and efficient chiral auxiliaries and ligands is a continuous effort in asymmetric synthesis. thieme-connect.denih.govnih.gov

Chiral N-Heterocyclic Carbene (NHC)-Catalyzed Reactions

Synthesis of Complex Organic Molecules and Heterocycles

The bifunctional nature of chloroacetaldehyde, possessing both an aldehyde group and a reactive carbon-chlorine bond, makes it a valuable precursor for the synthesis of various heterocyclic compounds. core.ac.uk

Chloroacetaldehyde and its derivatives are important building blocks in the synthesis of several pharmaceutical agents. core.ac.uk A key transformation is its reaction with thiourea (B124793) to form a 2-aminothiazole (B372263) ring, a scaffold present in numerous biologically active molecules. chemicalbook.comnih.govderpharmachemica.comdocumentsdelivered.com

The synthesis of 2-aminothiazole from chloroacetaldehyde is a fundamental reaction in heterocyclic chemistry. chemicalbook.comdocumentsdelivered.com Due to the instability of pure chloroacetaldehyde, the reaction is often carried out using its more stable derivatives, such as the bisulfite adduct or acetals. chemicalbook.com The resulting 2-aminothiazole is a crucial intermediate for various pharmaceuticals.

For instance, chloroacetaldehyde is a documented precursor in the synthesis of the following drugs:

Altizide (B1665742): A thiazide diuretic.

Polythiazide: Another thiazide diuretic. nih.gov

Brotizolam: A thienodiazepine drug.

Ciclotizolam: A related thienotriazolodiazepine.

The core of these diuretic drugs is often a benzothiadiazine dioxide structure, the assembly of which can be initiated from precursors derived from chloroacetaldehyde. The synthesis of the thieno[2,3-e] nih.govdntb.gov.uadiazepine ring system found in Brotizolam and Ciclotizolam also utilizes intermediates derived from the reactivity of chloroacetaldehyde.

Routes to Agrochemicals and Dyes

This compound is a key precursor in the synthesis of a range of agrochemicals and dyes. chemcess.com The free aldehyde, chloroacetaldehyde, is a bifunctional molecule whose high reactivity is harnessed to build complex heterocyclic structures, which form the core of many active compounds. contaminantdb.cacore.ac.uk However, handling gaseous, volatile, and toxic chloroacetaldehyde poses significant challenges in a laboratory and industrial setting. core.ac.uk

The sodium bisulfite adduct provides a stable, solid, and easily handleable form of chloroacetaldehyde. chemcess.commdpi.com This adduct, often referred to as a Bertagnini's salt, can be used directly in reactions or can be treated to release the aldehyde in situ as needed. mdpi.comnih.gov This approach circumvents the hazards associated with the free aldehyde while providing its synthetic utility.

In the synthesis of agrochemicals and dyes, the chloroacetaldehyde moiety is often incorporated to form heterocyclic rings. chemcess.com A prominent example is its reaction with thiourea and its derivatives to form 2-aminothiazole rings. contaminantdb.cawikipedia.org These thiazole (B1198619) structures are foundational to various fungicides, herbicides, and certain classes of dyes. chemcess.comcore.ac.uk The use of the bisulfite adduct ensures a safer and more controlled manufacturing process for these valuable chemical products.

Stereoselective Construction of α-Substituted β,γ-Epoxy Aldehyde Derivatives

The stereoselective synthesis of epoxy aldehydes is a significant area of organic chemistry, as these molecules are valuable chiral building blocks. researchgate.net While there is extensive literature on the synthesis and reaction of α,β-epoxy aldehydes researchgate.netdocumentsdelivered.com, a direct, well-documented method for the stereoselective construction of α-substituted β,γ-epoxy aldehyde derivatives specifically utilizing this compound as a key starting material is not prominently featured in reviewed scientific literature. The synthesis of such complex structures typically involves multi-step sequences where stereochemistry is carefully controlled at each stage.

Purification and Separation Techniques in Synthetic Chemistry

One of the most established and powerful applications of this compound, and sodium bisulfite in general, is in the purification and separation of carbonyl compounds. The reversible formation of a water-soluble adduct provides a simple yet highly effective method for separating aldehydes from other organic compounds in a mixture. researchgate.net

Recovery of Carbonyl Compounds from Reaction Mixtures

The formation of the bisulfite adduct is a reversible equilibrium reaction. quora.com This property is exploited to not only remove aldehydes but also to purify them by regenerating the carbonyl compound from the separated adduct. researchgate.netnih.gov

After the aqueous layer containing the bisulfite adduct is isolated, the aldehyde can be recovered by treating the solution with either a dilute acid (like HCl) or a base (like sodium carbonate or sodium hydroxide). rochester.eduquora.com This treatment shifts the equilibrium back towards the starting materials, decomposing the adduct and liberating the free aldehyde. quora.com If the aldehyde is not water-soluble, it will separate from the aqueous solution and can be extracted with a fresh portion of an organic solvent. rochester.edu This method allows for the isolation of a pure aldehyde, free from the other components of the original reaction mixture. colab.wssci-hub.se

| Step | Description | Purpose | Typical Reagents |

|---|---|---|---|

| 1. Isolation | The aqueous layer containing the bisulfite adduct is separated from the organic layer. | To isolate the aldehyde-adduct complex. | N/A |

| 2. Regeneration (Basification) | The aqueous solution is made basic. | To decompose the adduct and regenerate the free aldehyde. rochester.edu | Sodium Hydroxide (B78521), Sodium Carbonate nih.gov |

| 3. Regeneration (Acidification) | Alternatively, the aqueous solution can be treated with dilute acid. | To decompose the adduct by converting bisulfite to SO2 gas. quora.com | Dilute HCl quora.com |

| 4. Extraction | The regenerated aldehyde is extracted from the aqueous phase with an immiscible organic solvent. | To recover the purified aldehyde. | Dichloromethane, Ethyl Acetate (B1210297) rochester.edu |

A non-aqueous method for regeneration has also been developed, which is useful for aldehydes that are sensitive to the pH extremes of aqueous methods. colab.wssci-hub.se This involves treating the isolated solid adduct with chlorotrimethylsilane (B32843) (TMS-Cl) in a solvent like acetonitrile, which rapidly regenerates the aldehyde under neutral conditions. colab.ws

Biological and Biomedical Research Applications

DNA Modification and Epigenetic Analysis

The reaction of chloroacetaldehyde (B151913) with adenine (B156593) and cytosine residues in nucleic acids to form fluorescent etheno adducts is a cornerstone of its application in DNA analysis. This chemical property allows for the sensitive detection and quantification of these bases under specific conditions.

Fluorescent Derivatization for Nucleic Acid Labeling

Chloroacetaldehyde is a reagent used to convert adenine and its nucleosides into fluorescent etheno derivatives, which can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) nih.gov. The reaction involves the formation of 1,N⁶-ethenoadenine (εA) and 3,N⁴-ethenocytosine (εC) when chloroacetaldehyde reacts with unpaired adenine and cytosine bases in DNA, respectively nih.gov. These etheno adducts are highly fluorescent, providing a sensitive signal for detection tandfonline.comnih.gov.

A notable application of this derivatization is in the quantification of chloroacetaldehyde itself. A sensitive HPLC method with fluorescence detection has been developed based on the formation of the highly fluorescent adduct 1,N⁶-ethenoadenosine from the reaction of chloroacetaldehyde with adenosine (B11128) nih.gov. This method is sensitive enough to detect sub-micromolar concentrations of chloroacetaldehyde in plasma nih.gov.

The reaction proceeds through the formation of stable intermediates with a cyclic carbinolimine structure tandfonline.com. These intermediates can then be quantitatively converted into the final stable etheno derivatives nih.govresearchgate.net.

Application in DNA Methylation Status Assessment

The assessment of DNA methylation is a critical aspect of epigenetic research, with implications for understanding gene regulation and disease. Chloroacetaldehyde, in conjunction with bisulfite treatment, offers a specific methodology for this purpose.

The gold standard for DNA methylation analysis is the treatment of DNA with sodium bisulfite. This chemical treatment converts unmethylated cytosine residues to uracil (B121893), while methylated cytosines remain largely unreactive mdpi.comnih.govresearchgate.net. Subsequent PCR amplification replaces the uracil with thymine, allowing for the differentiation between methylated and unmethylated cytosines at single-nucleotide resolution through sequencing mdpi.comnih.govyoutube.com. The chemistry involves three main steps: sulfonation of the cytosine, hydrolytic deamination to a uracil-sulfonate derivative, and alkali-mediated desulfonation to yield uracil mdpi.comresearchgate.net.

The method that incorporates chloroacetaldehyde is a specific application that occurs after the standard bisulfite conversion. It is not a variant of the conversion chemistry itself but rather a method for quantifying the results of the conversion. After bisulfite treatment has converted unmethylated cytosines, the chloroacetaldehyde is used to fluorescently label the remaining 5-methylcytosines, providing a quantitative measure of the methylation level tandfonline.com.

| Step | Reagent | Effect on Unmethylated Cytosine | Effect on 5-Methylcytosine | Purpose |

|---|---|---|---|---|

| 1. Bisulfite Treatment | Sodium Bisulfite | Deaminated to Uracil | Remains as 5-Methylcytosine | Differentiate methylated from unmethylated cytosines |

| 2. Fluorescent Labeling | Chloroacetaldehyde | (Already converted to Uracil, no reaction) | Forms fluorescent etheno-adduct | Quantify the amount of 5-methylcytosine |

A significant drawback of traditional bisulfite sequencing is the harsh chemical and physical conditions (low pH, high temperature) required for the conversion, which can lead to DNA degradation and strand breaks nih.govyoutube.com. This degradation can result in the loss of DNA, particularly when starting with small amounts of material, and can introduce biases in the sequencing results nih.govyoutube.com. Incomplete conversion of unmethylated cytosines is another potential issue, which can lead to the false interpretation of these sites as being methylated mdpi.comresearchgate.net.

While the chloroacetaldehyde-based quantification method is applied after bisulfite treatment and does not alter the initial conversion process, the integrity of the DNA post-bisulfite treatment remains a critical factor for the accuracy of any subsequent analysis. Research has shown that chloroacetaldehyde itself can induce DNA damage, including the formation of various etheno adducts and DNA strand breaks nih.govmdpi.com. However, in the context of the described quantification method, its application is on already fragmented and processed DNA, with the primary purpose of labeling for fluorescence measurement rather than for subsequent amplification of long DNA strands.

Interactions with Biological Macromolecules (e.g., tRNA Constituents)

Chloroacetaldehyde is a notable reagent in biological and biomedical research, primarily for its ability to selectively react with and modify specific nucleobases within nucleic acids, such as transfer RNA (tRNA). This reactivity allows for the probing of nucleic acid structure and function. The interaction of chloroacetaldehyde with tRNA constituents, particularly adenosine and cytidine (B196190), has been a subject of detailed investigation.

Formation of Stable Intermediates and Ethenoderivatives

The reaction of chloroacetaldehyde with adenosine and cytidine proceeds through the formation of stable intermediates. nih.govnih.govoup.com These intermediates possess a -CH2CH(OH)- bridge between the exocyclic and endocyclic nitrogen atoms of the nucleobase. nih.govnih.govoup.com The formation of these stable adducts is a crucial step in the modification process.

Following their formation, these intermediates can undergo acid-induced dehydration to yield highly fluorescent ethenoderivatives. nih.govnih.govoup.com This two-step process, involving the initial formation of a stable intermediate and its subsequent conversion, was a significant finding that clarified previous difficulties in utilizing chloroacetaldehyde for structural studies of nucleic acids. nih.gov A "maturation" step, which involves incubating the modified tRNA in water at 50°C without the reagent, has been proposed to quantitatively convert the stable intermediates into the final ethenoderivatives. nih.gov

The reaction is not limited to standard nucleosides. N6-methyladenosine and N4-methylcytidine also react quantitatively with chloroacetaldehyde, and the reaction rate is even higher than that of the parent nucleosides. nih.govoup.com This demonstrates the versatility of chloroacetaldehyde as a modifying agent for various nucleic acid components.

In the context of DNA, chloroacetaldehyde reacts with adenine residues in single-stranded DNA to form a fluorescent product, ε-adenine. nih.gov However, adenine residues within a double-helical DNA structure are unreactive, highlighting the reagent's sensitivity to nucleic acid conformation. nih.gov

| Reactant | Intermediate Structure | Final Product |

| Adenosine | -CH2CH(OH)- bridge between N1 and N6 | Ethenoadenosine |

| Cytidine | -CH2CH(OH)- bridge between N3 and N4 | Ethenocytidine |

| N6-methyladenosine | - | Etheno-N6-methyladenosine |

| N4-methylcytidine | - | Etheno-N4-methylcytidine |

Kinetics and Selectivity of Reaction with Nucleosides

The kinetics of the reaction of chloroacetaldehyde with adenosine and cytidine have been determined, providing insight into the rate of modification. The rate constants for both the formation of the stable intermediate and its subsequent dehydration have been measured.

For adenosine, the rate constant for intermediate formation is 38 x 10⁻⁴ /min⁻¹, and the rate constant for dehydration is 47 x 10⁻⁴ /min⁻¹. nih.govoup.com For cytidine, the rate constant for intermediate formation is 33 x 10⁻⁴ /min⁻¹, and for dehydration, it is 10 x 10⁻⁴ /min⁻¹. nih.govoup.com These findings indicate that the formation of the ethenoadenosine derivative is a faster process compared to the formation of the ethenocytidine derivative under the studied conditions.

The reaction is highly dependent on pH. The optimal pH range for the reaction with both adenosine and cytidine is between 4.5 and 5.0. nih.govoup.com This pH dependence is a critical factor for achieving efficient modification.

A key aspect of using chloroacetaldehyde as a probe is its selectivity. It is possible to achieve quantitative modification of adenosine and cytidine with high selectivity in the presence of guanosine (B1672433) at a low pH range of 3.0 to 4.0. nih.govoup.com This selectivity is crucial for targeting specific residues within a complex nucleic acid molecule like tRNA. The reactivity of chloroacetaldehyde with adenine residues is also significantly influenced by the secondary structure of the nucleic acid, with residues in single-stranded regions being much more accessible than those in double-helical regions. nih.gov

| Nucleoside | Process | Rate Constant (/min⁻¹) | Optimal pH |

| Adenosine | Intermediate Formation | 38 x 10⁻⁴ | 4.5 - 5.0 |

| Dehydration | 47 x 10⁻⁴ | 4.5 - 5.0 | |

| Cytidine | Intermediate Formation | 33 x 10⁻⁴ | 4.5 - 5.0 |

| Dehydration | 10 x 10⁻⁴ | 4.5 - 5.0 |

Environmental Research and Remediation Applications

Environmental Fate and Transformation of Related Compounds

Chloroacetaldehyde (B151913) is recognized as a metabolite in the microbial degradation of 1,2-dichloroethane (B1671644), a widespread environmental contaminant due to its large-scale production as a precursor to vinyl chloride wikipedia.org. The transformation of such chlorinated compounds in the environment is governed by processes that aim to break them down into less harmful substances.

Dechlorination is a critical process that involves the cleavage of the carbon-chlorine bond, releasing a chloride ion and reducing the compound's toxicity wikipedia.org. This can occur through various chemical and biological pathways.

Reductive dechlorination is a prominent mechanism for breaking down chlorinated organic compounds wikipedia.org. In chemical remediation, this process can be initiated by reducing agents like sulfite (B76179) (SO₃²⁻). Studies have shown that sulfite, when activated by ultraviolet (UV) light, can effectively dechlorinate compounds such as monochloroacetic acid acs.org. The mechanism involves the generation of hydrated electrons (eₐq⁻), which are powerful reducing agents that induce dechlorination acs.org. The reaction is hypothesized to be a substitution where the sulfite ion displaces the halogen atom ucla.edu.

Biological reductive dechlorination is another key pathway, often carried out by anaerobic bacteria wikipedia.org. Microorganisms, particularly from the genus Dehalococcoides, are known to use chlorinated solvents like tetrachloroethylene (B127269) and trichloroethylene (B50587) as electron acceptors in a form of respiration, breaking them down to the benign compound ethene wikipedia.orgresearchgate.net. This microbial process is a cornerstone of bioremediation strategies for sites contaminated with chlorinated solvents researchgate.net. While specific studies on chloroacetaldehyde are less common, the principles apply broadly to organochlorine contaminants.

The degradation of chloroacetaldehyde and related compounds leads to a series of intermediate and final products. In the degradation pathway of 1,2-dichloroethane by Xanthobacter autotrophicus GJ10, the compound is first hydrolyzed to 2-chloroethanol (B45725), which is then oxidized to chloroacetaldehyde, and subsequently to chloroacetic acid rug.nl. Similarly, Pseudomonas species have been found to degrade 2-chloroethanol through chloroacetaldehyde to produce glycolic acid and 2-chloroacetate epa.gov.

In sulfite-based chemical degradation, the transformation products depend on the parent compound and reaction conditions. For example, the sulfite/UV process for degrading monochloroacetic acid results in major products including acetate (B1210297), succinate, sulfoacetate, and chloride ions, indicating complete dechlorination and subsequent molecular rearrangement acs.org. The degradation of the pesticide DDT in soil leads to the formation of DDD (p,p'-dichlorodiphenyldichloroethane) and subsequently p,p'-dichlorobenzophenone wur.nl.

Application in Environmental Remediation Strategies

The chemical properties of sulfite make it a valuable tool in various environmental remediation strategies, from treating industrial wastewater to purifying drinking water. These strategies often fall under the categories of Advanced Oxidation Processes (AOPs) or Advanced Reduction Processes (ARPs) researchgate.net.

Sulfite-based systems are increasingly used for the removal of a wide range of organic pollutants from water researchgate.net. These processes can be categorized as either oxidative or reductive depending on the reactive species generated researchgate.net.

Advanced Reduction Processes (ARPs): When activated by UV light, sulfite generates hydrated electrons, which are highly effective for the reductive degradation of halogenated organic compounds acs.orgresearchgate.net. This method has proven successful in the rapid degradation of compounds like monochloroacetic acid acs.org.

Advanced Oxidation Processes (AOPs): In the presence of oxygen and an activator like zero-valent iron (Fe⁰), sulfite can generate powerful oxidizing radicals, such as the sulfate (B86663) radical (SO₄•⁻) researchgate.net. These radicals are effective at breaking down persistent organic pollutants researchgate.netnih.gov. Research on a combined Fe⁰/sulfite system demonstrated its efficacy in degrading the dye X-3B, with the sulfate radical identified as the primary reactive species researchgate.net. The efficiency of such systems is influenced by factors like pH and the concentration of both iron and sulfite, as excess amounts of either can scavenge the reactive radicals they are meant to produce researchgate.net.

The table below summarizes the key findings on the factors influencing the removal of the organic pollutant X-3B using an Fe⁰/sulfite advanced oxidation process researchgate.net.

| Parameter | Condition / Finding | Impact on Removal Efficiency |

|---|---|---|

| Optimal Fe⁰ Dosage | 0.5 mM | Higher dosages scavenge reactive radicals. |

| Optimal Sulfite Dosage | 1.0 mM | Higher dosages scavenge reactive radicals. |

| Oxygen | Essential for producing SO₄•⁻ | Less than 5% removal in the absence of oxygen. |

| Bicarbonate (2 mM) | Inhibitory | Reduced removal from 74.1% to 37.5%. |

| Halide Ions | Inhibitory | Inhibition follows the trend Cl⁻ < Br⁻ < I⁻. |

In water and wastewater treatment, disinfectants like chlorine and chlorine dioxide are commonly used. However, residual amounts of these oxidants can be toxic to aquatic life in-situ.comresearchgate.net. Sulfite is widely employed as a quenching agent to neutralize these excess oxidants before the treated water is discharged into the environment researchgate.netepa.gov. This process, known as dechlorination, effectively reduces free and combined chlorine residuals virginia.gov.

Research has shown that sulfite treatment reduces the mutagenic activity of chlorinated water ucla.edu. However, its effectiveness can vary depending on the specific oxidant and water composition. While sulfite can successfully eliminate chlorine toxicity, studies on Daphnia magna have shown that it may not completely remove the toxicity associated with chlorine dioxide or its byproduct, chlorite, even when applied in stoichiometric excess researchgate.net. In some cases, acute toxicity persisted despite analytical measurements showing no detectable residual oxidant, suggesting the formation of toxic byproducts not measured by standard techniques researchgate.net. Furthermore, excessive use of sulfite for dechlorination can lead to undesirable side effects, such as a decrease in the dissolved oxygen content and a lowering of the pH in the receiving waters in-situ.com.

Research on Biodegradation Pathways

The biodegradation of chlorinated aldehydes is a crucial environmental process for their natural attenuation. Chloroacetaldehyde is a known, albeit toxic, intermediate in the metabolic pathways of several bacteria capable of breaking down chlorinated hydrocarbons nih.gov.

Studies on bacteria such as Xanthobacter autotrophicus and Pseudomonas have elucidated the pathway for 1,2-dichloroethane and 2-chloroethanol degradation epa.govnih.gov. In this pathway, an alcohol dehydrogenase oxidizes 2-chloroethanol to chloroacetaldehyde rug.nl. Subsequently, a specific NAD-dependent aldehyde dehydrogenase oxidizes the highly reactive chloroacetaldehyde to chloroacetic acid rug.nlnih.gov. The toxicity of the chloroacetaldehyde intermediate is a critical bottleneck, and the ability of microorganisms to thrive on these substrates often depends on the high-level expression of the specific aldehyde dehydrogenase enzyme required for its rapid conversion nih.gov.

The broader field of bioremediation of organochlorine pesticides and solvents is well-established. Fungi and bacteria have been identified that can degrade persistent compounds like dieldrin, endosulfan, and DDT through various metabolic pathways nih.goviaea.org. Similarly, the complete reductive dechlorination of chlorinated ethenes to non-toxic ethene by microbial consortia containing Dehalococcoides is a well-documented and applied bioremediation strategy nih.govnih.gov. These studies underscore the potential for microbial systems to adapt and evolve pathways for the degradation of xenobiotic compounds like chloroacetaldehyde.

Future Research Directions and Perspectives

Development of Next-Generation Catalytic Systems

The utility of aldehyde-bisulfite adducts as intermediates in organic synthesis is well-established, providing a foundation for future research into chloroacetaldehyde (B151913) sodium bisulfite's catalytic applications. These adducts are often used to purify aldehydes or to act as stable sources of reactive aldehydes for subsequent chemical transformations.

Future research will likely focus on leveraging chloroacetaldehyde sodium bisulfite as a precursor in novel catalytic cycles. The controlled release of chloroacetaldehyde under specific reaction conditions could enable its use in transformations where its high reactivity and volatility would otherwise be problematic. For instance, research into the synthesis of biologically active molecules like benzimidazoles and 4-aryl-NH-1,2,3-triazoles has utilized other aldehyde sodium bisulfite adducts. google.com A key research direction will be to adapt these methodologies to this compound, potentially leading to new synthetic routes for chlorinated heterocycles, which are important scaffolds in medicinal chemistry.

Another promising area is the development of catalysts for which the chloroacetaldehyde moiety is a key building block. Formaldehyde-sodium bisulfite adduct, for example, is used in the preparation of chiral salen Mn(III) catalysts. Future work could explore the synthesis of novel ligand systems derived from chloroacetaldehyde, with the bisulfite adduct serving as the key starting material. The chlorine atom offers a functional handle for further modification, allowing for the fine-tuning of the catalyst's electronic and steric properties.

| Research Focus Area | Potential Application | Rationale |

| Controlled Release Catalysis | Synthesis of Chlorinated Heterocycles | Utilizes the stability of the bisulfite adduct to safely handle the reactive chloroacetaldehyde for constructing complex molecules. google.com |

| Novel Catalyst Synthesis | Development of Custom Ligands | The chloro-functional group on the aldehyde can be used for post-synthetic modification of the resulting catalyst. |

| Asymmetric Catalysis | Enantioselective Transformations | Design of chiral catalysts where the chloroacetaldehyde-derived component creates a specific stereochemical environment. |

Targeted Biomedical Interventions and Drug Design

Chloroacetaldehyde is a known genotoxic metabolite, particularly recognized for its role in the carcinogenicity of vinyl chloride. It reacts with DNA bases to form promutagenic etheno adducts. nih.gov The stability of this compound makes it an ideal tool for studying the mechanisms of this DNA damage in a controlled manner.

A significant future research direction lies in using the bisulfite adduct to investigate the formation and repair of specific DNA adducts, such as N4-(2-chlorovinyl)-3-methylcytosine, which can arise from the reaction of chloroacetaldehyde with DNA. nih.gov By providing a steady, low-concentration source of the aldehyde, researchers can better mimic chronic exposure conditions and study the cellular response. This could lead to the identification of novel therapeutic targets for preventing or treating cancers associated with exposure to vinyl chloride and other sources of chloroacetaldehyde.

Furthermore, the principle of using aldehyde bisulfite adducts in drug development is an emerging concept. For example, adducts have been used to develop DPP-IV inhibitors for type 2 diabetes and cholinesterase inhibitors. google.com Anisaldehyde sodium bisulfite has been noted for its potential anticancer activity by inhibiting kinases. cymitquimica.com This opens a speculative but exciting avenue for designing drugs based on the chloroacetaldehyde scaffold. Future research could explore whether derivatives of this compound could be designed to target specific enzymes or cellular pathways, perhaps those involved in DNA repair or cell cycle regulation, leveraging its inherent reactivity in a targeted manner.

| Research Area | Objective | Significance |

| DNA Adduct Studies | Elucidate mechanisms of chloroacetaldehyde-induced genotoxicity. | Understanding the molecular basis of cancers linked to vinyl chloride exposure and identifying prevention strategies. nih.govnih.gov |

| Drug Discovery Precursor | Synthesize novel bioactive compounds. | Aldehyde bisulfite adducts have been successfully used to create inhibitors for various enzymes. google.comcymitquimica.com |

| Targeted Therapy | Design of pro-drugs that release chloroacetaldehyde at specific sites. | Potentially leveraging the cytotoxicity of chloroacetaldehyde for targeted cancer therapy. |

Advanced Analytical Platforms for In Situ Monitoring

A critical challenge in studying reactive molecules like chloroacetaldehyde is detecting and quantifying their interactions with biological systems in real-time. Future research must focus on developing advanced analytical platforms for the in situ monitoring of chloroacetaldehyde and its adducts.

Current methods often rely on HPLC with fluorescence detection to measure DNA adducts, but these require DNA hydrolysis and are therefore destructive and not truly in situ. nih.gov The future lies in the advancement of "DNA adductomics," which uses high-resolution mass spectrometry to comprehensively screen for DNA modifications. mdpi.com A key research goal will be to adapt these powerful techniques for real-time analysis within living cells or tissues. This could involve the development of novel sample introduction methods or hyphenated techniques that can capture the transient formation of chloroacetaldehyde adducts. The use of nanospray ionization is a promising approach to enhance the sensitivity required for detecting the trace levels of adducts formed in vivo. mdpi.com

Developing specific molecular probes that can fluoresce or otherwise signal upon reacting with chloroacetaldehyde is another important frontier. These probes could be engineered for use in cellular imaging, providing spatial and temporal information about the distribution of the aldehyde within a cell. This compound would serve as a crucial tool in the development and validation of such probes, providing a stable and quantifiable source of the target analyte.

| Platform/Technique | Future Goal | Advantage |

| DNA Adductomics | Real-time, in-cell analysis of adduct formation and repair. | Comprehensive, untargeted screening for all DNA modifications, providing a holistic view of DNA damage. mdpi.com |

| Nanospray Ionization MS | Increased sensitivity for detecting trace-level adducts from small samples. | Enables analysis of limited biological material, crucial for human studies. mdpi.com |

| Molecular Probes | In situ imaging of chloroacetaldehyde distribution in living cells. | Provides spatio-temporal resolution of aldehyde dynamics within cellular compartments. |

Computational Modeling for Mechanistic Understanding

Computational chemistry offers powerful tools to complement experimental research by providing detailed mechanistic insights at the molecular level. rsc.org For this compound, computational modeling will be indispensable in several key areas of future research.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction pathways for the formation of DNA adducts by chloroacetaldehyde. mdpi.com Such studies can elucidate the transition states, reaction kinetics, and thermodynamic favorability of forming different types of adducts with various DNA bases. This knowledge is crucial for understanding why certain adducts are formed preferentially and what their mutagenic potential might be. For example, computational studies can help explain the formation of complex adducts like N1-oxydiethylidene-dA, which involves two acetaldehyde (B116499) molecules binding to an adenine (B156593) base. nih.govmdpi.com

Moreover, computational approaches can accelerate the design of next-generation catalysts and biomedical interventions. Molecular docking and dynamics simulations can be used to predict how chloroacetaldehyde-derived ligands will bind to metal centers in a catalyst or how a potential drug candidate might interact with its biological target. rsc.org By screening virtual libraries of compounds and predicting their reactivity and binding affinities, computational modeling can help prioritize the most promising candidates for experimental synthesis and testing, saving significant time and resources.

| Modeling Approach | Research Application | Expected Outcome |

| Quantum Mechanics (DFT) | Elucidating reaction mechanisms of DNA adduct formation. | Detailed understanding of transition states, kinetics, and thermodynamics of adduct formation. nih.govmdpi.com |

| Molecular Docking | Predicting binding of chloroacetaldehyde derivatives to target proteins. | Identification of potential drug candidates or enzyme inhibitors. |

| Molecular Dynamics | Simulating the behavior of adducts within the DNA double helix. | Insight into how adducts disrupt DNA structure and lead to mutations. |

Q & A

Q. How does sodium bisulfite treatment enable DNA methylation analysis, and what are the critical experimental parameters to optimize?

Sodium bisulfite selectively deaminates unmethylated cytosines to uracil while leaving methylated cytosines intact. This conversion allows PCR amplification and sequencing to distinguish methylation patterns . Key parameters include:

- DNA integrity : Use 10–500 ng of genomic DNA to avoid over-degradation during bisulfite treatment. Post-treatment yields average 20–30 ng of single-stranded DNA (ssDNA) due to strand breaks .

- Thermal cycling : Optimize denaturation (95°C) and incubation (60°C) cycles to balance conversion efficiency and DNA preservation. For example, three 5-minute denaturation steps and extended incubation (85–175 minutes) improve reaction completion .

- Kit selection : Commercial kits like EpiTect (Qiagen) or EZ DNA Methylation (Zymo Research) standardize protocols but may require adjustments for low-input samples .

Q. What are the challenges in primer design for bisulfite-converted DNA, and how can they be addressed?

Bisulfite treatment reduces sequence complexity by converting unmethylated cytosines to thymine, complicating primer design. Methodological solutions include:

- Strand-specific primers : Design primers for both original DNA strands to account for asymmetric conversion .

- Avoid CpG sites : Exclude CpG dinucleotides from primer binding regions to prevent bias toward methylated or unmethylated sequences .

- Methylation-specific PCR (MSP) : Use primers targeting methylated (unconverted) or unmethylated (converted) sequences for binary methylation analysis .

Q. What safety and handling precautions are necessary when using chloroacetaldehyde sodium bisulfite in laboratory settings?

The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318). Mitigation strategies include:

- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats.

- Ventilation : Work in a fume hood to avoid inhalation of decomposition products (e.g., sulfur dioxide) .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can this compound be utilized in enantioselective organic synthesis, and what factors influence reaction outcomes?

this compound serves as a precursor for α-chloroaldehyde in chiral NHC (N-heterocyclic carbene)-catalyzed reactions. Key considerations:

- Biphasic conditions : Use aqueous/organic solvent systems to stabilize the bisulfite adduct while enabling catalyst-substrate interactions .

- Catalyst design : Chiral NHCs (e.g., triazolium salts) achieve >90% enantiomeric excess (ee) in hetero-Diels–Alder reactions with oxodienes .

- Temperature control : Reactions performed at 0–25°C minimize racemization and side reactions .

Q. How can researchers resolve contradictions in bisulfite sequencing data caused by incomplete conversion or DNA degradation?

Incomplete bisulfite conversion or DNA degradation leads to false methylation calls. Validation methods include:

- Spike-in controls : Add synthetic methylated/unmethylated DNA to quantify conversion efficiency .

- Post-treatment QC : Use agarose gel electrophoresis or fluorometry to assess DNA integrity. Degraded samples (<100 bp fragments) are unsuitable for long-amplicon PCR .

- Alternative methods : Compare results with enzymatic conversion (e.g., EM-seq), which preserves DNA integrity better than bisulfite .

Q. What advanced analytical techniques complement bisulfite sequencing for high-resolution methylation mapping?

- Combined Bisulfite Restriction Analysis (COBRA) : Digest PCR products with restriction enzymes (e.g., BstUI) targeting converted CpG sites to quantify methylation .

- Pyrosequencing : Quantify methylation levels at single-nucleotide resolution using bisulfite-converted DNA .

- Single-molecule sequencing : Pacific Biosciences SMRT or Oxford Nanopore detect methylation without bisulfite treatment but require higher DNA input .

Q. How does this compound interact with biomolecules beyond DNA, and what are the implications for toxicity studies?

While non-bioaccumulative, bisulfite ions (HSO₃⁻) may react with cellular thiols or disulfides, altering redox homeostasis. In vitro assays recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.